molecular formula C13H13N7O B4322905 1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE

1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE

Cat. No.: B4322905
M. Wt: 283.29 g/mol
InChI Key: YNQOPEBXGMKPOY-UHFFFAOYSA-N
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Description

1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE typically involves multi-step organic reactions. Common starting materials might include substituted pyrazoles and nitriles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Lacks the pyrazole moiety.

    4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Lacks the amino groups.

Uniqueness

1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE is unique due to the presence of both amino groups and the pyrazole moiety. This combination of functional groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1,2-diamino-4-(1-ethyl-3-methylpyrazol-4-yl)-6-oxopyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O/c1-3-19-6-10(7(2)18-19)11-8(4-14)12(16)20(17)13(21)9(11)5-15/h6H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQOPEBXGMKPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=C(C(=O)N(C(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE
Reactant of Route 2
1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE
Reactant of Route 3
Reactant of Route 3
1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE
Reactant of Route 4
1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE
Reactant of Route 5
1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE
Reactant of Route 6
Reactant of Route 6
1,2-DIAMINO-5-CYANO-4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE

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